Thiourea, N-ethyl-N'-(2-iodophenyl)-
Description
Thiourea derivatives are characterized by a core structure containing sulfur and nitrogen atoms, which confer diverse biological and chemical properties. The compound Thiourea, N-ethyl-N'-(2-iodophenyl)- features an ethyl group at one terminal and a 2-iodophenyl substituent at the other. Thiourea derivatives are widely studied for their roles as enzyme inhibitors (e.g., EGFR tyrosine kinase inhibitors) and antimicrobial agents .
Properties
CAS No. |
53305-90-1 |
|---|---|
Molecular Formula |
C9H11IN2S |
Molecular Weight |
306.17 g/mol |
IUPAC Name |
1-ethyl-3-(2-iodophenyl)thiourea |
InChI |
InChI=1S/C9H11IN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13) |
InChI Key |
YUYBYUJFKOBKRT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiourea, N-ethyl-N’-(2-iodophenyl)- typically involves the reaction of N-ethylthiourea with 2-iodoaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Thiourea, N-ethyl-N’-(2-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, N-ethyl-N’-(2-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, photographic chemicals, and as a vulcanization accelerator in the rubber industry.
Mechanism of Action
The mechanism of action of Thiourea, N-ethyl-N’-(2-iodophenyl)- involves its interaction with various molecular targets. It can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The sulfur atom in the thiourea moiety plays a crucial role in its reactivity and binding properties.
Comparison with Similar Compounds
Key Insights :
- Iodine vs. Chlorine/Methoxy : The 2-iodophenyl group may enhance target binding via halogen interactions compared to chlorine or methoxy groups, which rely on electronegativity or steric effects .
- Thiazolyl vs. Aromatic Rings : Heterocyclic substituents (e.g., thiazolyl) in HIV inhibitors demonstrate higher specificity for viral enzymes, whereas aromatic groups (e.g., iodophenyl) may favor kinase inhibition .
Physicochemical Properties
Thiourea derivatives exhibit variable solubility, lipophilicity, and molecular weight based on substituents:
| Compound Name | Molecular Formula | Molecular Weight | LogP (Predicted) | Solubility |
|---|---|---|---|---|
| N-ethyl-N'-(2-iodophenyl)thiourea | C₉H₁₁IN₂S | 330.17 g/mol | ~3.2 | Low (aqueous) |
| N-(2-chlorophenyl)-N'-methylthiourea | C₈H₉ClN₂S | 200.69 g/mol | ~2.8 | Moderate |
| N-(2-methoxyphenyl)-N'-methylthiourea | C₉H₁₂N₂OS | 196.27 g/mol | ~1.9 | High |
| N-(tert-butyl)-N'-(2-methylphenyl)thiourea | C₁₂H₁₈N₂S | 222.35 g/mol | ~3.5 | Very low |
Key Insights :
Challenges :
- Iodinated precursors are costlier and may require controlled reaction conditions to avoid dehalogenation.
- Steric hindrance from the 2-iodophenyl group could slow reaction kinetics compared to smaller substituents .
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